(R)-1-(pyrrolidin-3-yl)piperidine

Vue d'ensemble

Description

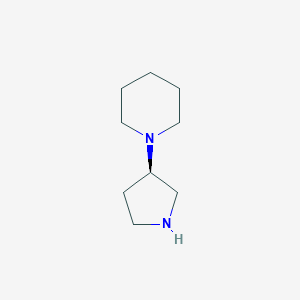

®-1-(pyrrolidin-3-yl)piperidine is a chiral compound that consists of a piperidine ring attached to a pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(pyrrolidin-3-yl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and piperidine.

Formation of Intermediate: The pyrrolidine ring is first functionalized to introduce a suitable leaving group.

Cyclization: The functionalized pyrrolidine is then reacted with piperidine under basic conditions to form the desired ®-1-(pyrrolidin-3-yl)piperidine.

Industrial Production Methods

Industrial production methods for ®-1-(pyrrolidin-3-yl)piperidine may involve:

Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for higher yields and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(pyrrolidin-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrrolidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or pyrrolidine derivatives.

Applications De Recherche Scientifique

Neurotransmitter Modulation

(R)-1-(pyrrolidin-3-yl)piperidine has shown potential in the modulation of neurotransmitter pathways, particularly within the central nervous system (CNS). It may interact with receptors involved in neurotransmission, influencing neuronal signaling and behavior. This interaction positions it as a focal point for studies related to drug design aimed at treating neurological disorders.

Drug Development

Due to its chiral nature, this compound can serve as a scaffold for developing novel therapeutic agents. The compound's ability to bind selectively to various receptors allows researchers to explore its efficacy in treating conditions such as anxiety, depression, and other CNS-related disorders .

Asymmetric Catalysis

The compound's chirality makes it suitable for use in asymmetric catalysis, which is crucial in synthesizing enantiomerically pure compounds. Asymmetric catalysts are essential in pharmaceutical manufacturing, where the desired therapeutic effects often depend on the specific enantiomer used .

Structure-Activity Relationship Studies

Research into this compound includes comparative studies with structurally similar compounds to understand its biological activity better. For instance, derivatives such as (S)-1-(pyrrolidin-3-yl)piperidine and 2-Ethyl-1-(pyrrolidin-3-yl)piperidine have been studied to assess how modifications affect receptor binding and pharmacological properties.

| Compound Name | Similarity | Key Features |

|---|---|---|

| 1-(Pyrrolidin-3-yl)piperidine | 1.00 | Lacks chirality; simpler structure |

| (S)-1-(Pyrrolidin-3-yl)piperidine | 1.00 | Enantiomeric form; potential for different activity |

| 2-Ethyl-1-(pyrrolidin-3-yl)piperidine | 1.00 | Ethyl substitution affects sterics and reactivity |

| (S)-1-(Pyrrolidin-2-ylmethyl)piperidine | 0.96 | Different substitution pattern; altered properties |

| 2-Methyl-1-(pyrrolidin-3-yl)piperidine | 1.00 | Methyl substitution may influence pharmacokinetics |

Neuropharmacological Studies

Several studies have investigated the neuropharmacological effects of this compound on animal models, demonstrating its potential to alter behavior and cognitive function through specific receptor interactions . These findings support its candidacy for further development as a therapeutic agent.

Enantioselective Catalysis

Research has highlighted the use of this compound as an enantioselective catalyst in various organic reactions, showcasing its utility in producing chiral compounds with high selectivity . This application is particularly relevant in synthesizing pharmaceuticals where stereochemistry is critical.

Mécanisme D'action

The mechanism of action of ®-1-(pyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system.

Pathways Involved: It may modulate neurotransmitter pathways, leading to changes in neuronal activity and behavior.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-1-(pyrrolidin-3-yl)piperidine: The enantiomer of ®-1-(pyrrolidin-3-yl)piperidine, which may have different biological activities.

1-(pyrrolidin-3-yl)pyrrolidine: A similar compound with two pyrrolidine rings.

1-(piperidin-3-yl)piperidine: A similar compound with two piperidine rings.

Uniqueness

®-1-(pyrrolidin-3-yl)piperidine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds.

Activité Biologique

(R)-1-(pyrrolidin-3-yl)piperidine, a piperidine derivative, has garnered attention in pharmacological research due to its significant biological activity, particularly in neuropharmacology. This compound is characterized by its ability to interact with various neurotransmitter systems, which are crucial for mood regulation and cognitive functions. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₈N₂ and a molecular weight of 154.26 g/mol. The compound features a piperidine ring with a pyrrolidine moiety, enhancing its solubility and bioavailability. Its dihydrochloride salt form further increases solubility in aqueous solutions, making it suitable for various biological applications.

Research indicates that this compound may modulate receptor activity within the central nervous system. It is believed to influence neurotransmitter pathways, particularly those involving dopamine and serotonin receptors. This modulation can lead to potential therapeutic effects in treating conditions such as anxiety and depression .

Biological Activities

The compound exhibits a range of biological activities:

- Neuropharmacological Effects : Studies have shown that this compound can affect receptor binding affinities and downstream signaling pathways related to mood disorders.

- Antitumor Activity : Preliminary investigations suggest potential antitumor properties, although further studies are required to elucidate the specific mechanisms involved .

- Analgesic and Anti-inflammatory Effects : The compound has also been noted for its analgesic and anti-inflammatory activities, indicating its versatility in therapeutic applications .

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

- Neurotransmitter Modulation : A study demonstrated that the compound significantly alters dopamine receptor activity, which may contribute to its antidepressant effects. The specific binding affinities were quantified using radiolabeled ligands in vitro.

- Cognitive Enhancement : In animal models, administration of this compound resulted in improved cognitive functions, suggesting potential use in treating cognitive deficits associated with neurodegenerative diseases .

- Antitumor Activity : Another investigation reported that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| (S)-1-(pyrrolidin-3-yl)piperidine | Moderate neuropharmacological effects | Less selective for dopamine receptors |

| 4-Piperidone | Antidepressant properties | Broader receptor interaction |

| N-Methylpiperazine | Anxiolytic effects | Stronger affinity for serotonin receptors |

This table illustrates that while other compounds exhibit similar activities, this compound may offer unique therapeutic profiles due to its specific stereochemistry and receptor selectivity.

Propriétés

IUPAC Name |

1-[(3R)-pyrrolidin-3-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZQCTWJDFNRMS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@@H]2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428355 | |

| Record name | 1-(3R)-3-Pyrrolidinyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913812-09-6 | |

| Record name | 1-(3R)-3-Pyrrolidinyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.